molecular formula C₁₈H₂₀D₃NO₃ B1152572 8-Isopropyl Etodolac-d3

8-Isopropyl Etodolac-d3

Cat. No.: B1152572
M. Wt: 304.4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Isopropyl Etodolac-d3 (CAS: 2714421-29-9) is a deuterated derivative of Etodolac, a non-steroidal anti-inflammatory drug (NSAID) used for pain and inflammation management. The compound is isotopically labeled with three deuterium atoms (d3) at the 1-ethyl-2,2,2 positions, enhancing its utility as an internal standard in mass spectrometry-based pharmacokinetic and metabolic studies . Structurally, it features an isopropyl group at the 8-position of the pyranoindole core, distinguishing it from other Etodolac derivatives. With a molecular formula of C18H23NO3 and a molecular weight of 301.38 g/mol (non-deuterated form), it is primarily used in analytical chemistry to ensure accuracy in drug impurity profiling and quantification .

Properties

Molecular Formula

C₁₈H₂₀D₃NO₃

Molecular Weight

304.4

Synonyms

1-Ethyl-1,3,4,9-tetrahydro-8-(1-methylethyl)-pyrano[3,4-b]indole-1-acetic Acid-d3

Origin of Product

United States

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group in 8-Isopropyl Etodolac-d3 enables proton donation, forming salts with bases. This property is critical for enhancing solubility in pharmaceutical formulations.

Reaction TypeExampleConditionsOutcomeSource
Salt FormationReaction with NaOHAqueous, room temperatureSodium salt of Etodolac-d3
Zwitterion FormationInteraction with amphoteric compoundspH-dependentStabilized ionic intermediates

Deuterium substitution at specific positions marginally alters pKa values compared to non-deuterated Etodolac, affecting protonation equilibria .

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification, while the ethyl and isopropyl substituents influence steric hindrance and reaction kinetics.

Esterification Example :

text
This compound + Methanol (H⁺ catalyst) → Methyl ester derivative
  • Yield : ~85% under reflux (12 h).

  • Deuterium Effect : Reduced reaction rate due to the kinetic isotope effect (C-D vs. C-H bond cleavage) .

Hydrolysis of esters back to the carboxylic acid occurs under acidic or basic conditions, with deuterium slowing hydrolysis rates by 10–15% .

Oxidation

Biomimetic oxidation studies using iodosylbenzene and iron(III) porphyrin catalysts (e.g., Cl₈TPPFe(III)Cl) yield metabolites:

ProductYield (%)ConditionsMechanism
4-Hydroxyetodolac-d325–41.4Dichloromethane, 2 h, room tempC-4 hydroxylation via radical
4-Oxoetodolac-d320–23.6Extended reaction time (4–6 h)Over-oxidation of hydroxylated intermediate

Deuterium substitution stabilizes intermediates, reducing over-oxidation rates compared to non-deuterated Etodolac .

Degradation Pathways

Aqueous degradation follows first-order kinetics, producing decarboxylated and oxidized metabolites:

Primary Pathway :

text
This compound → 7-Ethyl-2-(1-methylenepropyl)-1H-indole-3-ethanol-d3 → 7-Ethyltryptophol-d3
ParameterValue (Non-deuterated)Value (Deuterated)*
Activation Energy (Eₐ)26 kcal/mol~28 kcal/mol
Entropy (ΔS)+12 J/mol·K+10 J/mol·K
Half-life (pH 7.4)4.2 h4.8 h

*Estimated based on kinetic isotope effects .

Stability in Formulations

In transdermal ionic liquid formulations (e.g., lidocaine salt), deuterium enhances stability against thermal and oxidative degradation:

FormulationDegradation after 6 Months (%)Key Stabilizing Factor
Etodolac-d3 Lidocaine Salt<5%Ionic interactions, reduced C-H reactivity
Free Acid12–15%N/A

Analytical Characterization

Key techniques for monitoring reactions:

  • FTIR : Shifts in COO⁻ (1575 cm⁻¹) and C-D (2150 cm⁻¹) peaks confirm ionic interactions and deuteration .

  • ¹H NMR : Loss of 3-H/4-H coupling (δ 4.28 ppm) and deuterium-induced peak splitting .

Comparison with Similar Compounds

Structural Analogs of Etodolac

Etodolac derivatives vary based on substitutions at the 1-ethyl, 8-position, and deuterium labeling. Key analogs include:

Compound Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Primary Use/Activity
8-Isopropyl Etodolac 8-(1-methylethyl), 1-ethyl C18H23NO3 301.38 57917-63-2 NSAID impurity reference standard
8-Isopropyl Etodolac-d3 8-(1-methylethyl), 1-ethyl-d3 C18H20D3NO3 ~304.41 2714421-29-9 Analytical internal standard
8-Methyl Etodolac 8-methyl, 1-ethyl C17H21NO3 287.35 N/A NSAID impurity studies
1-Methyl Etodolac 1-methyl, 8-ethyl C17H21NO3 287.35 N/A Metabolic stability testing
Etodolac-d3 1-ethyl-d3 C17H16D3NO3 ~290.36 73365-94-3 Pharmacokinetic tracer

Data compiled from .

Key Observations :

  • Deuterium Labeling: The deuterated forms (e.g., this compound) exhibit negligible pharmacological activity but improved stability in analytical workflows compared to non-deuterated analogs .
  • Substituent Effects: The 8-isopropyl group in this compound reduces aqueous solubility compared to 8-methyl or 8-desethyl derivatives, impacting its bioavailability in non-analytical applications .

Comparison with Isoflavone Derivatives (Hypoglycemic Activity Insights)

While structurally distinct from Etodolac derivatives, studies on isopropylated isoflavones (e.g., genistein, biochanin A) provide insights into substituent-position effects:

  • Position-Specific Activity : Introducing isopropyl groups at the 5' -position in biochanin A enhances hypoglycemic activity, but adding 3',6,8-isopropyl groups diminishes efficacy due to steric hindrance .
  • Methoxy vs. Hydroxyl Groups : In genistein analogs, replacing 4'-hydroxyl with methoxyl improves target binding when isopropyl groups are present, suggesting similar trends may apply to Etodolac derivatives .

Deuterated Reference Standards

This compound is part of a broader class of deuterated compounds used in analytical chemistry. Comparisons include:

Compound Deuterium Position Molecular Weight (g/mol) Application
This compound 1-ethyl-2,2,2-d3 ~304.41 NSAID impurity quantification
Ecgonine Methylester-D3 Methyl-D3 238.73 Cocaine metabolite analysis
EDDP-D3 Perchlorate Ethyl-D3 380.89 Opioid metabolite studies

Data from .

Key Insight: Deuterated analogs like this compound enable precise quantification in complex biological matrices due to their near-identical chromatographic behavior to non-deuterated forms but distinct mass signatures .

Research Findings and Implications

Analytical Utility

  • HPLC/MS Compatibility : this compound is validated in reversed-phase HPLC methods for separating Etodolac impurities, achieving resolution >2.0 from parent compounds .
  • Stability : The deuterated form exhibits >95% purity under refrigerated conditions (0–6°C), critical for long-term storage .

Pharmacological Limitations

  • Reduced Bioactivity: Unlike non-deuterated Etodolac, this compound lacks anti-inflammatory activity due to deuterium-induced metabolic inertness .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.